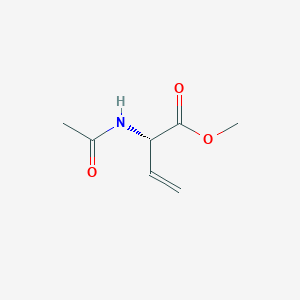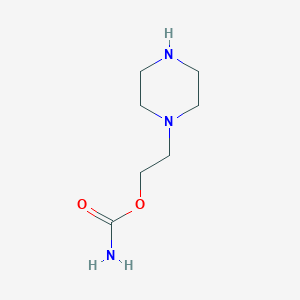
2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione is a complex organic compound that features a piperidine ring, an isoindoline-1,3-dione moiety, and a long aliphatic chain with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a diacid.
Attachment of the Isoindoline-1,3-dione Moiety: This step involves the reaction of the piperidine derivative with phthalic anhydride under controlled conditions to form the isoindoline-1,3-dione structure.
Introduction of the Aliphatic Chain: The final step involves the attachment of the 9-hydroxynonyl group through an etherification reaction, typically using a suitable alcohol and a strong base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The isoindoline-1,3-dione moiety can be reduced to form a more saturated compound.
Substitution: The aliphatic chain can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dioxopiperidin-3-yl)-4-((8-hydroxyoctyl)oxy)isoindoline-1,3-dione
- 2-(2,6-Dioxopiperidin-3-yl)-4-((10-hydroxydecyl)oxy)isoindoline-1,3-dione
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-4-((9-hydroxynonyl)oxy)isoindoline-1,3-dione is unique due to the specific length of its aliphatic chain and the presence of a hydroxyl group. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it distinct from similar compounds with shorter or longer aliphatic chains.
Properties
Molecular Formula |
C22H28N2O6 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(9-hydroxynonoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C22H28N2O6/c25-13-6-4-2-1-3-5-7-14-30-17-10-8-9-15-19(17)22(29)24(21(15)28)16-11-12-18(26)23-20(16)27/h8-10,16,25H,1-7,11-14H2,(H,23,26,27) |
InChI Key |
FTYFFQUTVNQWBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[[3-butyl-4-[(2-methylphenyl)amino]-8-quinolinyl]oxy]-](/img/structure/B12518762.png)
![1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]-](/img/structure/B12518772.png)
![2'-Deoxy-N-[(naphthalen-1-yl)carbamoyl]adenosine](/img/structure/B12518782.png)
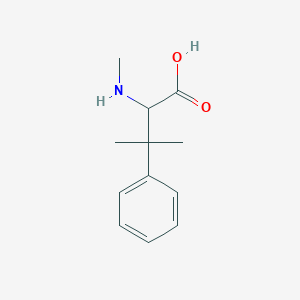
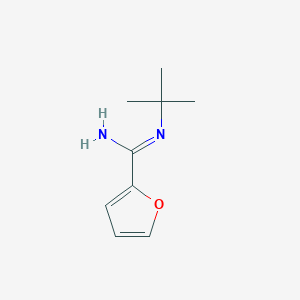
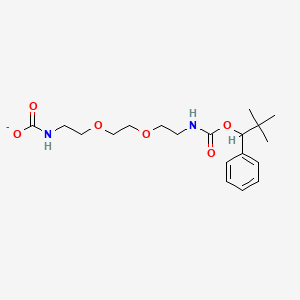
![N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12518796.png)
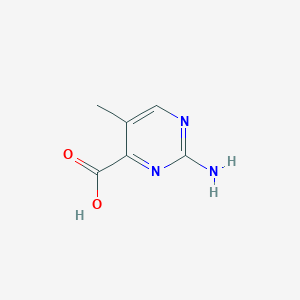
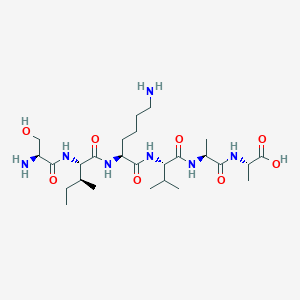

![4-chloro-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12518834.png)
![4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide](/img/structure/B12518845.png)
